Diisopropyl sulfide

Physical Chemistry Thermodynamics Separation Science

Researchers requiring a branched dialkyl sulfide with defined steric properties for selective oxidation face limited high-purity sourcing. Diisopropyl sulfide (CAS 625-80-9) at 99% purity resolves this gap, enabling regioselective dithiolo disulfide synthesis and temperature-dependent alcohol oxidation with N-chlorosuccinimide-behavior distinct from linear analogs. • Steric branching drives divergent oxidation pathways vs. di-n-propyl sulfide, critical for synthetic route design • Approved FEMA flavoring agent (FEMA 3282) for garlic/sulfury notes in oil-based food systems • Effective solvent for protein extraction; catalyst for monomer polymerization • TSCA-listed; REACH pre-registered; ships per UN1993 (Class 3, PG II) hazardous protocols

Molecular Formula C6H14S
Molecular Weight 118.24 g/mol
CAS No. 625-80-9
Cat. No. B167237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl sulfide
CAS625-80-9
Molecular FormulaC6H14S
Molecular Weight118.24 g/mol
Structural Identifiers
SMILESCC(C)SC(C)C
InChIInChI=1S/C6H14S/c1-5(2)7-6(3)4/h5-6H,1-4H3
InChIKeyXYWDPYKBIRQXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Sulfide (CAS 625-80-9) Procurement Guide: Technical Specifications and Procurement Considerations


Diisopropyl sulfide (CAS 625-80-9), also known as 2,2'-thiobispropane, is a dialkylthioether belonging to the aliphatic sulfide class [1]. This colorless to pale yellow liquid exhibits a characteristic penetrating and unpleasant garlic-like odor . Its molecular formula is C6H14S with a molecular weight of 118.24 g/mol . Key physical properties include a boiling point of 120°C at 763 mmHg, a density of 0.814 g/mL at 25°C, and a refractive index of n20/D 1.4379 [2]. Diisopropyl sulfide is insoluble in water but miscible with most organic solvents .

Diisopropyl Sulfide (CAS 625-80-9): Why Generic Substitution Fails for Dialkyl Sulfides


Dialkyl sulfides cannot be arbitrarily interchanged due to significant variations in physical properties, reactivity, and functional outcomes. Diisopropyl sulfide (C6H14S) differs markedly from its linear analog di-n-propyl sulfide (also C6H14S) in boiling point (~120°C vs. 142-143°C), density (0.814 vs. 0.838 g/mL), and refractive index (1.438 vs. 1.449) due to branching effects [1]. More critically, the oxidation behavior diverges: diisopropyl sulfide yields thiolsulfinates with ClO2, whereas dihexyl sulfide forms sulfoxide quantitatively—a divergence that directly impacts synthetic route design and product purity requirements [2]. Additionally, diisopropyl sulfide demonstrates unique temperature-dependent selectivity in alcohol oxidation when paired with N-chlorosuccinimide, a reagent-specific behavior not observed with dimethyl sulfide or diethyl sulfide [3].

Diisopropyl Sulfide (CAS 625-80-9): Quantitative Evidence for Scientific Selection


Lower Boiling Point vs. Linear Isomer Dipropyl Sulfide

Diisopropyl sulfide (CAS 625-80-9) exhibits a boiling point of 120°C at 763 mmHg, which is approximately 22-23°C lower than that of its linear constitutional isomer, di-n-propyl sulfide (142-143°C) [1]. This difference, attributable to reduced intermolecular forces due to chain branching, enables earlier elution in gas chromatography and potentially lower energy requirements for distillation-based purification [2].

Physical Chemistry Thermodynamics Separation Science

Reduced Density vs. Linear Dialkyl Sulfides

Diisopropyl sulfide has a density of 0.814 g/mL at 25°C, which is lower than that of diethyl sulfide (0.837 g/mL), dipropyl sulfide (0.838 g/mL), and dibutyl sulfide (0.838 g/mL) . This lower density, coupled with a relatively low vapor pressure of approximately 18.6 mmHg at 25°C , makes diisopropyl sulfide a lighter, more volatile solvent option compared to its linear analogs.

Physical Chemistry Solvent Properties Process Engineering

Unique Oxidation Product Profile: Thiolsulfinate Formation vs. Sulfoxide

In the liquid-phase oxidation with chlorine dioxide at 20°C, diisopropyl sulfide yields the corresponding thiolsulfinate as the primary product, in contrast to dihexyl sulfide which forms dihexyl sulfoxide in quantitative yield [1][2]. This divergent oxidation pathway indicates that diisopropyl sulfide is more susceptible to C-S bond cleavage under these conditions, offering a distinct synthetic intermediate for the preparation of thiolsulfinate esters.

Organic Synthesis Oxidation Chemistry Sulfur Chemistry

Temperature-Dependent Chemoselectivity in Alcohol Oxidation

Diisopropyl sulfide, when combined with N-chlorosuccinimide (NCS), exhibits remarkable temperature-dependent chemoselectivity for alcohol oxidation [1]. At 0°C, this reagent system oxidizes primary alcohols to aldehydes but does not affect secondary alcohols. Conversely, at -78°C, the same reagent mixture oxidizes secondary alcohols to ketones while leaving primary alcohols untouched [2]. This behavior is not documented for dimethyl sulfide or diethyl sulfide, which typically promote Swern-type oxidations without this level of tunable selectivity.

Organic Synthesis Chemoselectivity Reagent Design

Diisopropyl Sulfide (CAS 625-80-9): Research and Industrial Application Scenarios


Synthesis of Sulfur-Rich Heterocycles and Thiodesaurines

Diisopropyl sulfide reacts with S2Cl2 in chlorobenzene in the presence of DABCO to yield 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione and dimeric 5,5'-dithiobis(4-isopropylthio-1,2-dithiol-3-thione) [1]. This application leverages the compound's sterically hindered isopropyl groups to direct the formation of specific dithiolo disulfide architectures, which are valuable building blocks in organic sulfur chemistry and materials science. The branched alkyl structure likely influences the regioselectivity of the reaction compared to linear sulfides.

Flavoring Agent and Fragrance Intermediate

Diisopropyl sulfide is approved as a flavoring agent and is used in the food and beverage industry for its characteristic garlic, sulfury, and vegetable notes [1]. Its distinct odor profile and relatively low odor threshold, influenced by its branched structure, differentiate it from other dialkyl sulfides in flavor formulations. The compound's moderate boiling point and low water solubility facilitate its incorporation into oil-based flavor systems.

Precursor for Diisopropyl Sulfoxide and Sulfone Synthesis

Diisopropyl sulfide serves as the key starting material for the synthesis of diisopropyl sulfoxide (CAS 2211-89-4) and diisopropyl sulfone via controlled oxidation [1]. The branched isopropyl groups confer distinct steric and electronic properties to the resulting sulfoxide and sulfone, which can influence their performance as solvents, ligands, or intermediates in further synthetic transformations. This oxidation pathway is a standard application for dialkyl sulfides, but the specific branching may alter reaction kinetics and product solubility.

Solvent for Protein Extraction and Polymer Synthesis Catalyst

Diisopropyl sulfide exhibits remarkable efficacy as a solvent for extracting proteins, and its application extends to the synthesis of diverse organic compounds. Additionally, it contributes to polymer synthesis as a catalyst for monomer polymerization [1]. Its relatively non-polar nature and low water solubility make it suitable for biphasic extraction systems, while its sulfur atom may participate in coordination or activation steps during catalysis.

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